molecular formula C₁₃H₂₃NO₆ B1159425 N-Acetyl 1,1-Diethylester 5-Aminopentaol

N-Acetyl 1,1-Diethylester 5-Aminopentaol

Cat. No.: B1159425
M. Wt: 289.32
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl 1,1-Diethylester 5-Aminopentaol is a synthetic organic compound characterized by a pentaol (five hydroxyl groups) backbone substituted with an amino group, an N-acetyl moiety, and two ethyl ester groups at the 1,1-positions. Key functional groups include:

  • 1,1-Diethyl ester: Likely influences solubility and hydrolytic stability.
  • 5-Aminopentaol: A polyol-amine hybrid that may confer chelating or hydrogen-bonding properties.

Properties

Molecular Formula

C₁₃H₂₃NO₆

Molecular Weight

289.32

Synonyms

Diethyl 2-Acetamido-2-(4-hydroxybutyl)malonate; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl 1,1-Cyclopentanedicarboxylate ()

This compound shares the 1,1-diethyl ester motif but replaces the 5-aminopentaol backbone with a cyclopentane ring bearing two carboxylate groups. Key differences:

  • Backbone rigidity : The cyclopentane ring in Diethyl 1,1-cyclopentanedicarboxylate restricts conformational flexibility compared to the linear pentaol chain in the target compound.
  • Applications: Cyclic diesters like this are often used as intermediates in organic synthesis, whereas the target compound’s amino-polyol structure may suit pharmaceutical applications .

Diethyl Ethanolamine Derivatives ()

Compounds like N,N-Diethylmonoethanolamine share the diethyl-amino motif but lack the acetyl and polyol groups. Key contrasts:

  • Hydrophilicity: The ethanolamine group increases water solubility, whereas the target compound’s esters may reduce it.
  • Reactivity: Ethanolamine derivatives are prone to nucleophilic reactions at the hydroxyl group, whereas the target compound’s esters may undergo hydrolysis under acidic or basic conditions .

Data Table: Structural and Functional Comparisons

Compound Name Key Functional Groups Backbone Structure Key Properties/Applications
N-Acetyl 1,1-Diethylester 5-Aminopentaol N-Acetyl, 1,1-diethyl ester, 5-aminopentaol Linear polyol-amine Potential chelator, drug intermediate (inferred)
Diethyl 1,1-Cyclopentanedicarboxylate 1,1-Diethyl ester, cyclopentane Cyclic Synthetic intermediate
N-Acetyl Neuraminic Acid N-Acetyl, cyclic carbohydrate Cyclic sugar Glycobiology, enzymatic stability
N,N-Diethylmonoethanolamine Diethyl-amino, hydroxyl Linear alcohol Surfactant, corrosion inhibitor

Research Findings and Implications

  • Ester Stability : The 1,1-diethyl ester group in the target compound may exhibit hydrolytic stability comparable to Diethyl 1,1-cyclopentanedicarboxylate, which is stable under neutral conditions but cleaved by strong acids/bases .
  • Acyl Group Effects : The inferior inhibitory activity of N-acetyl fosmidomycin analogues compared to N-formyl derivatives () implies that the target compound’s bioactivity could be modulated by varying the acyl group .
  • Biological Interactions : N-Acetyl groups in sugars () mitigate enzymatic degradation, suggesting that the target compound’s acetylated amine might enhance metabolic stability in biological systems .

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